2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-
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Overview
Description
2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- is a complex organic compound known for its vibrant color properties. It is commonly used as a pigment in various industrial applications due to its stability and vivid coloration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- typically involves a multi-step process. The initial step often includes the diazotization of 2,5-dichloroaniline, followed by coupling with 3-hydroxy-2-naphthoic acid. The final step involves the amidation with 4-methylaniline under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Halogenation and nitration reactions typically use halogens and nitric acid, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a pigment in paints, inks, and plastics due to its stability and vibrant color
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and receptors that interact with the azo group, leading to changes in cellular processes. The pathways involved often include redox reactions and electrophilic substitution .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-
- 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-
- 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- stands out due to its enhanced stability and vivid coloration. Its unique structure allows for a broader range of applications, particularly in industrial pigments where color fastness and stability are crucial .
Properties
CAS No. |
6410-35-1 |
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Molecular Formula |
C24H17Cl2N3O2 |
Molecular Weight |
450.3 g/mol |
IUPAC Name |
4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17Cl2N3O2/c1-14-6-9-17(10-7-14)27-24(31)19-12-15-4-2-3-5-18(15)22(23(19)30)29-28-21-13-16(25)8-11-20(21)26/h2-13,30H,1H3,(H,27,31) |
InChI Key |
KFOYYXXCGWLMAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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